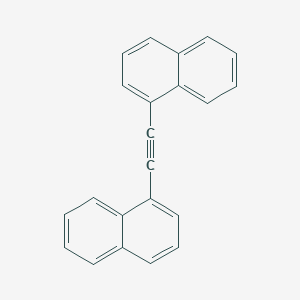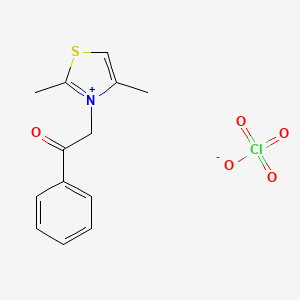
2,4-Dimethyl-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethyl-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium perchlorate is a synthetic organic compound that belongs to the thiazolium family This compound is characterized by its unique structure, which includes a thiazolium ring substituted with dimethyl and phenylethyl groups, and a perchlorate anion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium perchlorate typically involves the reaction of 2,4-dimethylthiazole with 2-oxo-2-phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting product is then treated with perchloric acid to yield the perchlorate salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dimethyl-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazolium ring, where nucleophiles replace the dimethyl or phenylethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxidized derivatives of the thiazolium ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted thiazolium derivatives with new functional groups replacing the original substituents.
Aplicaciones Científicas De Investigación
2,4-Dimethyl-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium perchlorate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 2,4-Dimethyl-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium perchlorate involves its interaction with specific molecular targets and pathways. The thiazolium ring can interact with enzymes and proteins, modulating their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its antimicrobial and anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
Thiazole: A simpler analog with a similar thiazolium ring structure.
Benzothiazole: Contains a fused benzene ring, offering different chemical properties.
Thiamine (Vitamin B1): A biologically active thiazolium compound with essential roles in metabolism.
Uniqueness
2,4-Dimethyl-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium perchlorate is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of dimethyl and phenylethyl groups, along with the perchlorate anion, makes it a versatile compound with diverse applications in research and industry.
Propiedades
Número CAS |
89262-14-6 |
|---|---|
Fórmula molecular |
C13H14ClNO5S |
Peso molecular |
331.77 g/mol |
Nombre IUPAC |
2-(2,4-dimethyl-1,3-thiazol-3-ium-3-yl)-1-phenylethanone;perchlorate |
InChI |
InChI=1S/C13H14NOS.ClHO4/c1-10-9-16-11(2)14(10)8-13(15)12-6-4-3-5-7-12;2-1(3,4)5/h3-7,9H,8H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
RPPHAODGIGLAEZ-UHFFFAOYSA-M |
SMILES canónico |
CC1=CSC(=[N+]1CC(=O)C2=CC=CC=C2)C.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


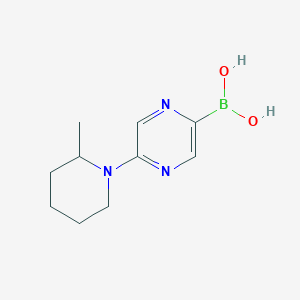
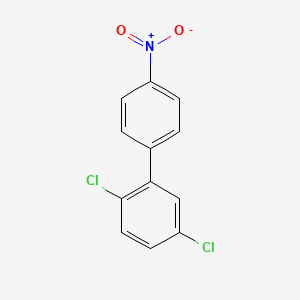

![3-{[5,6-dimethyl-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propan-1-ol](/img/structure/B14133824.png)
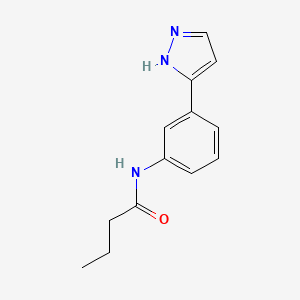
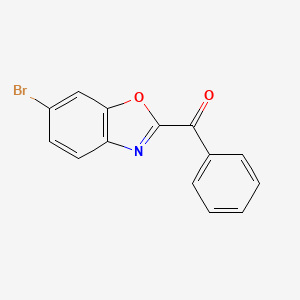
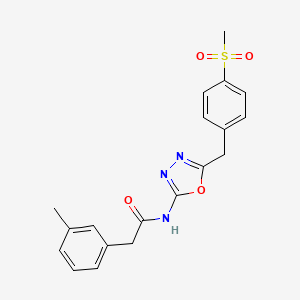

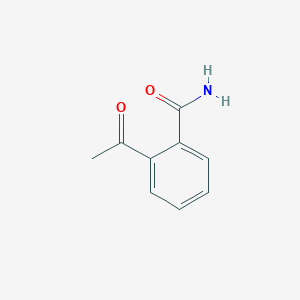

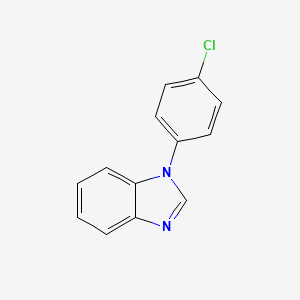

![4,4'-[(4-Methoxyphenyl)azanediyl]dibenzaldehyde](/img/structure/B14133887.png)
